molecular formula C17H14N2O3S B403520 2-(2,4-dioxo-3-phenyl-5-thiazolidinyl)-N-phenylacetamide CAS No. 488794-67-8

2-(2,4-dioxo-3-phenyl-5-thiazolidinyl)-N-phenylacetamide

Cat. No. B403520
CAS RN: 488794-67-8
M. Wt: 326.4g/mol
InChI Key: ZFFWPWYTIOOOAS-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-3-phenyl-5-thiazolidinyl)-N-phenylacetamide, also known as PPARγ agonist, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic compound that acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.

Scientific Research Applications

Hypoglycemic Activity

2,4-Thiazolidinedione derivatives, including 2-(2,4-dioxo-3-phenyl-5-thiazolidinyl)-N-phenylacetamide, have shown promising hypoglycemic activity. Studies on Wister albino mice indicated that some derivatives effectively reduce blood glucose levels, demonstrating potential as treatments for diabetes mellitus (Nikalje, Deshp, & Une, 2012).

Antibacterial Activities

These compounds also exhibit notable antibacterial properties. They have been evaluated against various bacterial strains, including Staphylococcus Aureus, Bacillus Subtilis, Escherichia Coli, and Pseudomonas Aeruginosa, showing effective inhibition of bacterial growth. This suggests their potential use in developing new antibacterial agents (Juddhawala, Parekh, & Rawal, 2011).

Antioxidant and Anti-inflammatory Properties

The derivatives of 2-(2,4-dioxo-3-phenyl-5-thiazolidinyl)-N-phenylacetamide also display significant antioxidant and anti-inflammatory activities. Some compounds have shown efficacy in DPPH radical scavenging and lipid peroxide inhibition assays, suggesting their therapeutic potential in managing oxidative stress-related conditions and inflammation (Koppireddi et al., 2013).

Antimicrobial and Hemolytic Activities

These compounds have also been studied for their antimicrobial and hemolytic activities, with several derivatives showing activity against selected microbial species. Their potential use in addressing microbial infections and their safety profiles make them candidates for further biological screening (Gul et al., 2017).

Nematicidal Activity

Furthermore, certain N-phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated excellent nematicidal activity, indicating their potential application in agricultural pest control (Lu, Zhou, Wang, & Jin, 2020).

Cytotoxic Activity

In the field of cancer research, derivatives of 2-(2,4-dioxo-3-phenyl-5-thiazolidinyl)-N-phenylacetamide have shown cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. Molecular docking studies and ADME properties of these compounds align with their cytotoxic evaluation results (Kolluri et al., 2020).

Fungicidal Activity

Lastly, these derivatives have been evaluated for their fungicidal and bactericidal activities. Some compounds have shown significant inhibition against various fungal species, highlighting their potential application in fungicide development (Mori, Takagi, Noritake, & Kagabu, 2008).

properties

IUPAC Name

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c20-15(18-12-7-3-1-4-8-12)11-14-16(21)19(17(22)23-14)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFWPWYTIOOOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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